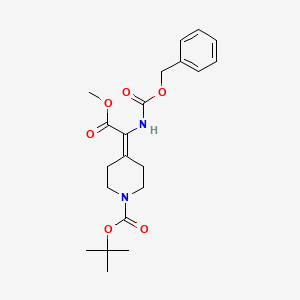

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethylidene]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6/c1-21(2,3)29-20(26)23-12-10-16(11-13-23)17(18(24)27-4)22-19(25)28-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVDNMYKNPGCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Boc-Protected Piperidylidene Component

The Boc-protected 4-piperidylidene moiety is synthesized through a three-step sequence:

- Cyclopentanone Functionalization : Cyclopentanone undergoes nucleophilic addition with organolithium or Grignard reagents to form substituted cyclopentanol derivatives. For example, treatment with phenylmagnesium bromide yields phenylcyclopentanol.

- Azide Formation : The alcohol is converted to an azide via reaction with sodium azide (NaN₃) under acidic conditions (e.g., HCl/H₂SO₄), producing phenylcyclopentyl azide.

- Reduction and Boc Protection : Lithium aluminum hydride (LiAlH₄) reduces the azide to a primary amine, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N).

Synthesis of Cbz-Protected Aminoacetate Component

The Cbz-aminoacetate segment is prepared via:

- Glycine Ester Protection : Glycine methyl ester reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as a base, yielding Cbz-protected glycine methyl ester.

- Ketone Introduction : The glycine derivative undergoes Horner–Wadsworth–Emmons olefination with phosphorylated ketones to install the α,β-unsaturated carbonyl group, critical for subsequent reductive amination.

Coupling via Reductive Amination

The final assembly employs reductive amination to conjugate the Boc-piperidylidene and Cbz-aminoacetate intermediates:

Reaction Conditions

Mechanistic Insights

The reaction proceeds via imine formation between the ketone of the Boc-piperidylidene and the amine of the Cbz-aminoacetate, followed by reduction to a stable secondary amine. The Boc and Cbz groups remain intact under these conditions, ensuring no deprotection occurs prematurely.

Analytical and Pharmacokinetic Data

Solubility and Stability

Recent studies report the following properties for structurally analogous compounds:

| Property | Value (PBS, pH 7.4) | Metabolic Stability (t₁/₂ in Liver Microsomes) |

|---|---|---|

| Aqueous Solubility | 209–250 μM | Mouse: 56–120 min; Human: >120 min |

| Plasma Protein Binding | >95% | NADPH/UDPGA cofactors enhance stability |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.10–3.95 (m, 2H, CH₂O), 3.65 (s, 3H, OCH₃), 1.45 (s, 9H, Boc tert-butyl).

- HRMS : Calculated for C₂₁H₂₈N₂O₆ [M+H]⁺: 404.5; Found: 404.5.

Industrial-Scale Considerations

Process Optimization

Regulatory Compliance

Industrial syntheses adhere to strict guidelines to prevent contamination with genotoxic impurities (e.g., azide residues). Final products are purified to ≥95% purity via recrystallization (ethanol/water) or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Derivatives

a) 2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acids and amides (EP0048705)

- Structure : Piperidine ring with a diphenylmethylene group at the 4-position and acetic acid/amide side chains.

- Key Differences : Lacks Boc and Cbz protections; instead, diphenylmethylene enhances lipophilicity. The carboxylic acid/amide terminus contrasts with the methyl ester in the target compound.

- Applications : Exhibits antiallergic, spasmolytic, and antihistaminic activities, attributed to the diphenylmethylene group’s steric bulk and electronic effects .

b) Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate

- Structure: Bicyclo[2.2.1]heptane (norbornane) core with Cbz-protected amino and methyl ester groups.

- Key Differences: The rigid norbornane scaffold imposes conformational constraints absent in the piperidylidene system of the target compound. This rigidity may influence binding to biological targets .

Ester-Functionalized Heterocycles

a) Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate

- Structure : Imidazole ring with diphenyl substituents and an ethyl acetate chain.

- Key Differences : Replaces the piperidylidene ring with an imidazole heterocycle, which may enhance metal-binding capacity. The ethyl ester group offers slightly different hydrolysis kinetics compared to the methyl ester in the target compound .

b) Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

Cbz/Amino-Protected Analogues

a) Methyl 2-(Cbz-amino)-2-(oxetan-3-yl)acetate

- Structure: Oxetane ring replaces the piperidylidene core, retaining the Cbz-protected amino and methyl ester groups.

- Key Differences : The oxetane’s strained ring system may improve metabolic stability compared to piperidylidene, a consideration in prodrug design .

b) 2-(Cbz-amino)acetaldehyde Dimethyl Acetal

Data Table: Comparative Analysis of Key Compounds

Pharmacological and Industrial Relevance

While the target compound’s exact biological activity is unspecified, structural analogs provide clues:

- The tetrazole compound’s crystal packing () suggests utility in materials science, whereas the target compound’s Boc/Cbz protections make it a versatile intermediate in peptide synthesis .

Biological Activity

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Boc Group : A tert-butyloxycarbonyl protecting group that enhances stability and solubility.

- Piperidine Derivative : Imparts potential pharmacological properties.

- Cbz-Amino Group : A benzyloxycarbonyl group that may influence biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the piperidine moiety may engage in receptor binding, while the Cbz-amino group could facilitate interactions with enzymes or other proteins.

Anticancer Potential

The compound's ability to inhibit cell proliferation has been explored in several studies. For example, compounds with similar piperidine structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate may also exhibit anticancer properties.

Case Studies and Research Findings

-

Inhibition of Tyrosinase Activity : A study examined compounds similar to Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Results indicated that certain derivatives could inhibit tyrosinase activity significantly, suggesting a potential application in treating hyperpigmentation disorders .

Compound Tyrosinase Inhibition (%) IC50 (μM) 1b 96.69 ± 0.01 0.88 ± 0.91 1c 18.96 ± 0.44 >100 - Antifilarial Activity : Similar piperidine derivatives have been assessed for antifilarial activity against Brugia malayi. These studies showed promising results, indicating potential macrofilaricidal effects .

- Cytotoxicity Against Cancer Cell Lines : Various studies have reported the cytotoxic effects of piperidine-based compounds on cancer cell lines such as HeLa and MCF-7. These findings highlight the potential for developing new anticancer agents based on Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate.

Q & A

Q. What synthetic strategies are employed for the preparation of Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate?

The synthesis typically involves multi-step protection-deprotection strategies. For example, the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are introduced to protect amine functionalities during reactions. A common approach includes:

- Stepwise Protection : Boc protection of the piperidine nitrogen under anhydrous conditions (e.g., using di-tert-butyl dicarbonate) followed by Cbz protection of the aminoacetate moiety.

- Condensation Reactions : Formation of the piperidylidene-acetate backbone via condensation of intermediates, as seen in analogous syntheses using chloroacetic acid and aldehydes under reflux with acetic anhydride . Characterization involves IR, NMR, and mass spectrometry to confirm structural integrity .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

NMR analysis focuses on key signals:

- ¹H NMR : Peaks for Boc (tert-butyl group at δ ~1.4 ppm) and Cbz (benzyl aromatic protons at δ ~7.3 ppm). The piperidylidene protons appear as distinct singlets (e.g., δ ~7.9 ppm for =CH in analogous compounds) .

- ¹³C NMR : Carbonyl signals for Boc (δ ~155 ppm) and ester groups (δ ~170 ppm). The piperidylidene carbons are observed at δ ~135–165 ppm . Cross-validation with IR (stretches for NH, C=O) and MS (molecular ion peaks) is critical .

Q. What roles do the Boc and Cbz protecting groups play in the synthesis?

- Boc Group : Protects the piperidine nitrogen under basic/neutral conditions and is cleaved with acids (e.g., TFA). This prevents undesired side reactions during subsequent steps .

- Cbz Group : Shields the aminoacetate moiety and is removed via hydrogenolysis (H₂/Pd-C) or strong acids. Its stability under basic conditions allows selective deprotection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. For condensation steps, acetic anhydride/acetic acid mixtures improve reaction efficiency .

- Catalysis : Use of sodium acetate as a base in condensation reactions minimizes byproducts .

- Temperature Control : Reflux conditions (e.g., 80–100°C) for 2–12 hours balance reaction rate and decomposition risks . Monitoring via TLC or HPLC ensures reaction completion.

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies between predicted and observed spectra may arise from:

- Tautomerism : The piperidylidene group can exhibit keto-enol tautomerism, altering NMR signals. Variable-temperature NMR or computational modeling (DFT) helps identify dominant forms .

- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted Boc/Cbz precursors) using LC-MS. Recrystallization from DMF/water or column chromatography improves purity .

Q. What are the best practices for ensuring compound stability during storage?

- Storage Conditions : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of ester and carbamate groups. Desiccants (silica gel) mitigate moisture-induced degradation .

- Handling Precautions : Avoid prolonged exposure to light or acidic/basic environments, which cleave Boc/Cbz groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.